molecular formula C12H19NO2 B033651 1-(3,4-Diethoxyphenyl)ethanamine CAS No. 105321-50-4

1-(3,4-Diethoxyphenyl)ethanamine

Cat. No. B033651
M. Wt: 209.28 g/mol
InChI Key: OXUSXEBIIDKQFW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves reactions between different precursors to form targeted chemical structures. For instance, ethyl N'-acetylacetohydrazonate reacted with 2-(4-methoxyphenyl)ethanamine to synthesize derivatives, highlighting a method of forming complex molecules from simpler ones (Düğdü et al., 2013).

Molecular Structure Analysis

The molecular structure of compounds similar to 1-(3,4-Diethoxyphenyl)ethanamine has been analyzed through various spectroscopic methods, including IR, NMR, and mass spectrometry. These analyses provide insights into the geometry and electronic structure of the molecule. Theoretical methods like density functional theory (DFT) have been used to predict molecular geometries and properties, which are confirmed through experimental data (Düğdü et al., 2013).

Chemical Reactions and Properties

The reactivity of related chemical entities often involves their ability to undergo transformations under specific conditions. For example, the synthesis of polyetherimides from dietheramines indicates the reactivity of these molecules towards forming polymers with specific properties, such as thermal stability and solubility (Lin et al., 2011).

Scientific Research Applications

Synthesis of Apremilast

Identification in Gas Chromatography-Mass Spectrometry

The compound has been identified in gas chromatography and mass spectrometry analysis. This identification is crucial for routine analysis of new psychoactive substances in crime laboratories (Lum, Brophy, & Hibbert, 2016).

Metabolism by Cytochrome P450 Enzymes

Studies have focused on the metabolism of 1-(3,4-Diethoxyphenyl)ethanamine derivatives by cytochrome P450 enzymes. These studies are significant for understanding the pharmacokinetics and potential drug-drug interactions of these compounds (Nielsen et al., 2017).

Pharmacological Properties

Research has also been conducted on the pharmacological properties of 1-(3,4-Diethoxyphenyl)ethanamine derivatives. These studies contribute to understanding their mechanism of action and potential therapeutic applications (Eshleman et al., 2018).

Synthesis for Polyetherimides

The compound is used in the synthesis of polyetherimides, focusing on economic preparation and improved properties like thermal stability and flame retardancy (Lin, Chang, & Cheng, 2011).

Antimicrobial and Antidiabetic Studies

Schiff bases derived from 1-(3,4-Diethoxyphenyl)ethanamine have been synthesized and evaluated for antimicrobial and antidiabetic activities. These compounds have shown inhibitory activities against bacterial growth and α-amylase, an enzyme relevant in diabetes management (G et al., 2023).

properties

IUPAC Name

1-(3,4-diethoxyphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-4-14-11-7-6-10(9(3)13)8-12(11)15-5-2/h6-9H,4-5,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXUSXEBIIDKQFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(C)N)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10387814
Record name 1-(3,4-diethoxyphenyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10387814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Diethoxyphenyl)ethanamine

CAS RN

105321-50-4
Record name 3,4-Diethoxy-α-methylbenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105321-50-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3,4-diethoxyphenyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10387814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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